molecular formula C27H31Cl3FN5O2 B12397936 Nampt-IN-10 (trihydrochloride)

Nampt-IN-10 (trihydrochloride)

Cat. No.: B12397936
M. Wt: 582.9 g/mol
InChI Key: IQUFHPQADPKDKT-VLUQSWOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nampt-IN-10 (trihydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown significant cellular potency against various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-10 (trihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a trihydrochloride salt to improve its solubility and stability .

Industrial Production Methods: Industrial production of Nampt-IN-10 (trihydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nampt-IN-10 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Nampt-IN-10 (trihydrochloride) with altered functional groups .

Mechanism of Action

Nampt-IN-10 (trihydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a decrease in intracellular NAD levels, disrupting cellular metabolism and energy production. The compound targets cancer cells by exploiting their high demand for NAD, thereby inducing cell death and reducing tumor growth .

Properties

Molecular Formula

C27H31Cl3FN5O2

Molecular Weight

582.9 g/mol

IUPAC Name

N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride

InChI

InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1

InChI Key

IQUFHPQADPKDKT-VLUQSWOWSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl

Origin of Product

United States

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